Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate
CAS No.: 1155076-35-9
Cat. No.: VC3347756
Molecular Formula: C9H7Cl2FO4S
Molecular Weight: 301.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1155076-35-9 |
|---|---|
| Molecular Formula | C9H7Cl2FO4S |
| Molecular Weight | 301.12 g/mol |
| IUPAC Name | ethyl 2-chloro-5-chlorosulfonyl-4-fluorobenzoate |
| Standard InChI | InChI=1S/C9H7Cl2FO4S/c1-2-16-9(13)5-3-8(17(11,14)15)7(12)4-6(5)10/h3-4H,2H2,1H3 |
| Standard InChI Key | RXDLTCUBZINLAI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structure
Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate is a benzoate derivative with multiple functional groups strategically positioned on the aromatic ring. The compound's structure features an ethyl ester group, a chloro substituent at position 2, a chlorosulfonyl group at position 5, and a fluoro substituent at position 4 of the benzoic acid scaffold .
Chemical Identifiers
The compound can be identified through various chemical notation systems as detailed in the table below:
| Identifier Type | Value |
|---|---|
| CAS Number | 1155076-35-9 |
| IUPAC Name | ethyl 2-chloro-5-chlorosulfonyl-4-fluorobenzoate |
| Molecular Formula | C₉H₇Cl₂FO₄S |
| Molecular Weight | 301.12 g/mol |
| PubChem CID | 43436813 |
| MDL Number | MFCD12169528 |
| Standard InChI | InChI=1S/C9H7Cl2FO4S/c1-2-16-9(13)5-3-8(17(11,14)15)7(12)4-6(5)10/h3-4H,2H2,1H3 |
| InChI Key | RXDLTCUBZINLAI-UHFFFAOYSA-N |
| SMILES Notation | CCOC(=O)C1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl |
Physical Properties
General Physical Characteristics
Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate presents as a powder at room temperature. Its physical state is solid, consistent with many benzoate derivatives containing multiple functional groups .
Chemical Reactivity
Reactive Functional Groups
The chemical reactivity of Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate is primarily determined by its functional groups:
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Chlorosulfonyl Group (-SO₂Cl): Highly reactive and susceptible to nucleophilic attack, making it valuable for various transformations. This group readily participates in nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
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Ethyl Ester Group (-COOC₂H₅): Capable of hydrolysis, transesterification, and reduction reactions, providing pathways for further functionalization.
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Halogen Substituents (Cl and F): The presence of chlorine and fluorine atoms on the aromatic ring can influence the electron distribution, affecting the reactivity of the compound in aromatic substitution reactions.
Reaction Pathways
The chlorosulfonyl group is particularly noteworthy for its versatility in organic synthesis. It can undergo various transformations including:
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Sulfonamide Formation: Reaction with amines to form sulfonamides, which are important structural elements in many pharmaceuticals.
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Sulfonate Ester Formation: Reaction with alcohols to yield sulfonate esters.
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Reduction: Conversion to thiols or sulfides under appropriate reducing conditions.
Applications in Organic Synthesis
As a Chemical Intermediate
Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its diverse functional groups provide multiple sites for selective chemical modifications, making it valuable in multi-step synthetic routes .
Structural Analysis and Characterization
The structure of Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate can be confirmed through various analytical techniques:
Spectroscopic Characterization
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NMR Spectroscopy: ¹H and ¹³C NMR would show characteristic signals for the ethyl group, aromatic protons, and carbon atoms bearing the various functional groups.
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Infrared Spectroscopy: Would display characteristic bands for the ester carbonyl group (~1700-1750 cm⁻¹) and sulfonyl group (symmetric and asymmetric stretching at ~1350-1450 cm⁻¹).
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Mass Spectrometry: Would confirm the molecular weight and fragmentation pattern consistent with the compound's structure.
Current Research Directions
Research on Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate is focused on exploring its potential as an intermediate in organic synthesis. The compound's multiple functional groups provide opportunities for the development of diverse chemical libraries and specialized compounds with applications in pharmaceutical research and materials science.
Research Challenges
Current research challenges likely include:
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Selective Reactivity: Developing methods for selective reactions at specific functional groups without affecting others.
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Expanded Applications: Identifying new applications for derivatives of this compound in medicinal chemistry and materials science.
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Green Chemistry Approaches: Developing more environmentally friendly methods for its synthesis and utilization.
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